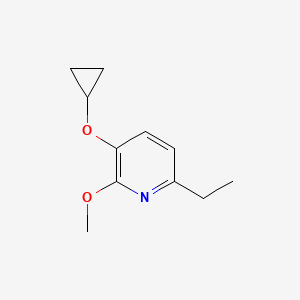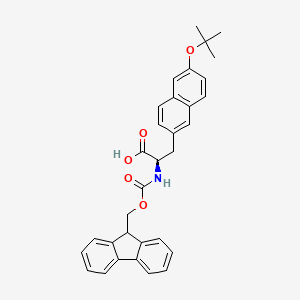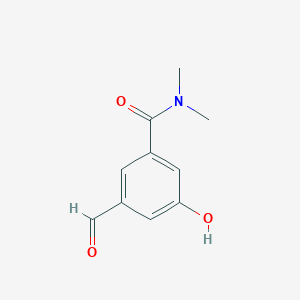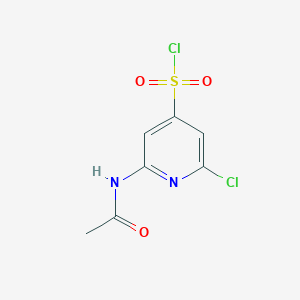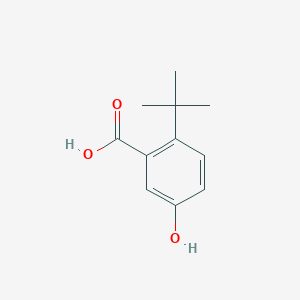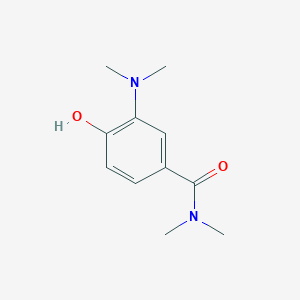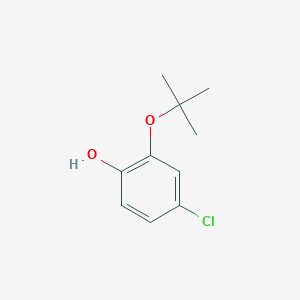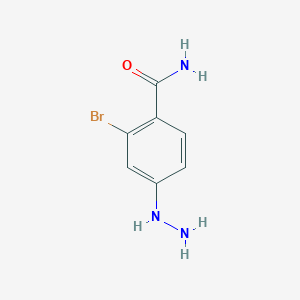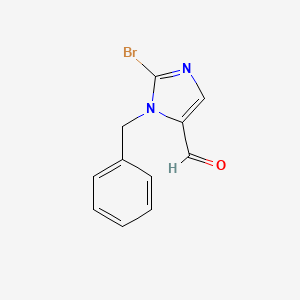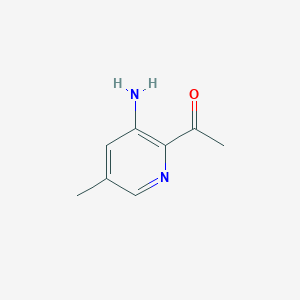
1-(2-Chloro-4-methylpyridin-3-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8ClNO It is a halogenated heterocyclic compound, specifically a pyridine derivative, which features a chlorine atom and a methyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-methylpyridin-3-YL)ethanone typically involves the chlorination of 4-methylpyridine followed by acylation. One common method includes the reaction of 4-methylpyridine with thionyl chloride to introduce the chlorine atom, followed by the Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-4-methylpyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of 1-(2-azido-4-methylpyridin-3-YL)ethanone or 1-(2-thio-4-methylpyridin-3-YL)ethanone.
Oxidation: Formation of 1-(2-chloro-4-carboxypyridin-3-YL)ethanone.
Reduction: Formation of 1-(2-chloro-4-methylpyridin-3-YL)ethanol.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-methylpyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The chlorine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloro-5-fluoropyridin-3-YL)ethanone: Similar structure but with a fluorine atom instead of a methyl group.
1-(2-Chloro-4-methylthiazol-5-YL)ethanone: Contains a thiazole ring instead of a pyridine ring.
1-(2-Chloro-3-methylpyridin-4-YL)ethanone: Different position of the chlorine and methyl groups on the pyridine ring.
Uniqueness
1-(2-Chloro-4-methylpyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H8ClNO |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
1-(2-chloro-4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-4-10-8(9)7(5)6(2)11/h3-4H,1-2H3 |
Clave InChI |
SPKNXIJJONFHLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



